molecular formula C15H16O5 B14758632 Methoxy rutaretin

Methoxy rutaretin

Cat. No.: B14758632
M. Wt: 276.28 g/mol
InChI Key: KMOMCIKYMUNSPU-JTQLQIEISA-N
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Description

Methoxy Rutaretin is a naturally occurring phenolic compound isolated from the aerial parts of Chuanminshen violaceum Sheh et Shan . Structurally, it belongs to the benzofuran derivatives, characterized by a 4,5,6,7-tetrasubstituted benzofuran core. Its absolute configuration was confirmed through advanced spectroscopic techniques, including NMR and X-ray crystallography, as well as chemical transformations such as the photo-Fries reaction . This compound’s CAS registry number is 13895-92-6, and it is distinguished by a methoxy group substitution at a critical position on its aromatic ring, which influences its biochemical and pharmacological properties .

Properties

Molecular Formula

C15H16O5

Molecular Weight

276.28 g/mol

IUPAC Name

(2S)-2-(2-hydroxypropan-2-yl)-9-methoxy-2,3-dihydrofuro[3,2-g]chromen-7-one

InChI

InChI=1S/C15H16O5/c1-15(2,17)10-7-9-6-8-4-5-11(16)20-12(8)14(18-3)13(9)19-10/h4-6,10,17H,7H2,1-3H3/t10-/m0/s1

InChI Key

KMOMCIKYMUNSPU-JTQLQIEISA-N

Isomeric SMILES

CC(C)([C@@H]1CC2=C(O1)C(=C3C(=C2)C=CC(=O)O3)OC)O

Canonical SMILES

CC(C)(C1CC2=C(O1)C(=C3C(=C2)C=CC(=O)O3)OC)O

Origin of Product

United States

Preparation Methods

The synthesis of methoxy rutaretin involves several steps, starting from the extraction of its precursor compounds from natural sources such as the herb Ruta graveolens L . The synthetic route typically includes the methylation of rutaretin to form this compound. This process involves the use of methanol and other reagents under controlled conditions to achieve the desired product . Industrial production methods may involve large-scale extraction and purification processes to obtain high-purity this compound for various applications.

Chemical Reactions Analysis

Methoxy rutaretin undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methoxy Rutaretin shares structural similarities with other phenolic and benzofuran derivatives, but its functional group substitutions result in distinct biological activities. Below is a detailed comparison:

Structural Variations in Substituted Flavonoids and Benzofurans

Key structural analogs include Rutaretin, Seselin, and 8-Methoxypsoralen. Differences in methoxy and hydroxy group positions significantly alter their interactions with biological targets:

Compound Core Structure Substitutions Key Biological Activity
This compound Benzofuran Methoxy at C-6, hydroxyl at C-7 Antihyperlipidemic (HMG-CoA inhibition)
Rutaretin Benzofuran Hydroxy groups at C-6 and C-7 Moderate tissue distribution (VDSS = 0.38)
8-Methoxypsoralen Psoralen derivative Methoxy at C-8 Photochemotherapy agent; low VDSS
Seselin Coumarin derivative Methoxy at C-5 Moderate VDSS (0.22)

Structural Insights :

  • The methoxy group in this compound enhances its lipophilicity compared to Rutaretin, leading to improved tissue penetration (high VDSS > 0.45) .
  • In contrast, 8-Methoxypsoralen’s methoxy substitution at C-8 reduces its tissue distribution (low VDSS < 0.15) but increases UV-mediated DNA crosslinking activity .
Pharmacological Activity Comparisons

This compound exhibits superior binding affinity to the HMG-CoA reductase enzyme (ΔG = -7.2 kcal/mol) compared to Seselin (ΔG = -6.8 kcal/mol) and the control drug pravastatin (ΔG = -6.4 kcal/mol) . Additionally, its methoxy group contributes to antioxidant efficacy by increasing HOMO energy and polarizability, a trend observed in other methoxy-substituted phenolics .

Key Research Findings

Tissue Distribution and Bioavailability

This compound’s high VDSS value (log VDSS > 0.45) indicates preferential accumulation in tissues over plasma, a critical factor for therapeutic efficacy in lipid metabolism disorders . This contrasts with 8-Methoxypsoralen, which remains plasma-bound due to its lower VDSS .

Enzymatic Inhibition Mechanisms

The methoxy group at C-6 in this compound stabilizes its interaction with HMG-CoA reductase’s active site via hydrophobic interactions, as demonstrated by molecular docking studies . In comparison, hydroxy-substituted analogs like Rutaretin show weaker binding due to reduced lipophilicity .

Data Tables

Table 1: Pharmacokinetic Properties of this compound and Analogs
Compound log VDSS Binding Energy (ΔG, kcal/mol) Key Substituents
This compound 0.48 -7.2 C-6 OCH₃
Rutaretin 0.38 -6.5 C-6 OH
8-Methoxypsoralen 0.12 -6.9 C-8 OCH₃
Seselin 0.22 -6.8 C-5 OCH₃
Table 2: Antioxidant Activity Trends
Substituent Position HOMO Energy (eV) Inhibition Efficiency (%)
C-6 OCH₃ (this compound) -5.2 92
C-6 OH (Rutaretin) -5.8 78
No substituent -6.4 65

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